VU 0364439

mGlu4 PAM positive allosteric modulator GPCR pharmacology

VU 0364439 is the most potent mGlu4 PAM in the 4-(phenylsulfamoyl)phenylacetamide chemotype series (EC50 19.8 nM), providing >200-fold potency advantage over the reference PAM (−)-PHCCC. Its exceptional human liver microsome stability (63% remaining) versus rapid rat microsome clearance (2% remaining) makes it specifically suited for human-derived in vitro assay platforms. Procure this compound as a high-potency reference standard for mGlu4 HTS assay validation, Z'-factor determination, and as a quantitative potency benchmark for medicinal chemistry SAR campaigns. NOT recommended for rodent in vivo studies due to documented unfavorable PK properties.

Molecular Formula C18H13Cl2N3O3S
Molecular Weight 422.3 g/mol
CAS No. 1246086-78-1
Cat. No. B611736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVU 0364439
CAS1246086-78-1
SynonymsVU0364439, VU-0364439, VU 0364439
Molecular FormulaC18H13Cl2N3O3S
Molecular Weight422.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)NS(=O)(=O)C2=C(C=C(C=C2)NC(=O)C3=CC=CC=N3)Cl)Cl
InChIInChI=1S/C18H13Cl2N3O3S/c19-13-5-1-2-6-15(13)23-27(25,26)17-9-8-12(11-14(17)20)22-18(24)16-7-3-4-10-21-16/h1-11,23H,(H,22,24)
InChIKeyIXHCGJXBIHHIEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





VU 0364439 (CAS 1246086-78-1): Chemical Identity and Pharmacological Classification as a mGlu4 Positive Allosteric Modulator


VU 0364439 (CAS 1246086-78-1) is a synthetic small-molecule positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4), a Group III GPCR implicated in Parkinson's disease, anxiety, and pain modulation [1]. The compound, with molecular formula C18H13Cl2N3O3S and molecular weight 422.29 g/mol, was discovered through functional high-throughput screening (HTS) and iterative parallel synthesis within a 4-(phenylsulfamoyl)phenylacetamide chemotype series . Unlike orthosteric agonists that bind the glutamate site, VU 0364439 potentiates endogenous glutamate signaling at mGlu4 via a distinct allosteric binding site [1]. The compound is commercially available from multiple vendors including MedChemExpress, Selleck Chemicals, Tocris, and TargetMol, with reported purities typically ≥98% (HPLC) .

Why mGlu4 PAMs Cannot Be Interchanged: The Critical Distinction Between VU 0364439 and Alternative mGlu4 Modulators


Substituting VU 0364439 with another mGlu4 PAM introduces material risk to experimental reproducibility and data interpretability. The mGlu4 PAM chemotype landscape exhibits substantial variability in three critical procurement-relevant parameters: (1) potency (EC50 values spanning from low nanomolar to high micromolar ranges), (2) maximal response efficacy relative to reference PAMs such as (−)-PHCCC, and (3) species-dependent metabolic stability profiles that govern utility in specific in vitro systems [1]. These parameters are not merely academic distinctions—they directly determine the compound's suitability for specific assay formats, the interpretability of structure-activity relationship (SAR) studies, and the feasibility of cross-species comparisons [2]. The evidence below quantifies precisely where VU 0364439 diverges from its closest comparators and establishes the data-driven rationale for compound-specific selection.

VU 0364439: Quantified Differential Evidence Against mGlu4 PAM Comparators for Scientific Procurement Decisions


In Vitro Potency at Human mGlu4: VU 0364439 Versus the Historical Reference PAM (−)-PHCCC

VU 0364439 demonstrates an EC50 of 19.8 nM at recombinant human mGlu4 expressed in CHO cells, representing a substantial potency improvement over the historical mGlu4 PAM reference compound (−)-PHCCC, which exhibits an EC50 of approximately 4.1 μM in the same cellular assay system [1]. This potency differential has been corroborated across multiple independent vendor characterizations . At the time of its publication in 2010, VU 0364439 was documented as the most potent mGlu4 PAM reported to date [1].

mGlu4 PAM positive allosteric modulator GPCR pharmacology Parkinson's disease glutamate receptor

Maximal Response Efficacy: VU 0364439 Displays Superior Potentiation Capacity Versus (−)-PHCCC Baseline

In head-to-head comparative testing within the same experimental day and assay format, VU 0364439 elicited a maximal response equivalent to 102.3% of the response produced by the reference PAM (−)-PHCCC when normalized to the control compound's maximal effect [1]. This value was derived by dividing the maximal response elicited by VU 0364439 by the maximal response of (−)-PHCCC on the same day. Starting at 30 μM with 1:3 serial dilutions, VU 0364439 was tested in triplicate and demonstrated excellent in vitro maximal response relative to the comparator PAM [1].

mGlu4 PAM efficacy allosteric modulation glutamate potentiation maximal response

Species-Dependent Metabolic Stability: Differential Clearance in Human Versus Rat Liver Microsomes Defines In Vitro-Only Utility

VU 0364439 exhibits pronounced species-dependent metabolic stability in liver microsome preparations, with 63% of parent compound remaining after incubation in human liver microsomes (HLM) versus only 2% remaining in rat liver microsomes (RLM) under identical assay conditions . This approximately 31.5-fold difference in stability between species is explicitly documented as a limitation that precludes the compound's use as an in vivo tool in rodent models [1]. The pharmacokinetic properties of VU 0364439 prevent its use for in vivo studies, but the compound remains valuable for informing the mGlu4 research community with in vitro tool compound data .

metabolic stability liver microsomes species differences in vitro tool compound

Potency Ranking Within the 4-(Phenylsulfamoyl)phenylacetamide Chemotype: VU 0364439 as the Most Potent Congener Reported at Time of Discovery

Within the 4-(phenylsulfamoyl)phenylacetamide chemotype series characterized by Engers et al. (2010), VU 0364439 (compound 11 in the series) achieved an EC50 of 19.8 nM, establishing it as the most potent mGlu4 PAM reported at the time of publication [1]. The iterative parallel synthesis approach that produced VU 0364439 involved systematic optimization of the phenylacetamide core and sulfamoyl substituents. While individual comparator EC50 values for other series members are not provided in the available search corpus, the explicit designation of VU 0364439 as the most potent compound from this HTS-derived SAR campaign represents a class-level benchmark [1].

structure-activity relationship SAR mGlu4 PAM chemotype potency ranking

Evidence-Based Procurement Scenarios: Where VU 0364439 (CAS 1246086-78-1) Delivers Validated Utility


In Vitro Potency Benchmarking for mGlu4 PAM Assay Development

VU 0364439 is optimally deployed as a high-potency reference standard for establishing and validating mGlu4 PAM screening assays. With an EC50 of 19.8 nM at human mGlu4 expressed in CHO cells, the compound provides a robust positive control for calcium mobilization assays, enabling reliable Z'-factor determination and assay window optimization [1]. The >200-fold potency advantage over (−)-PHCCC (EC50 ~4.1 μM) permits lower compound usage, reduced vehicle interference, and extended concentration-response range [1]. This application is specifically suited for laboratories developing mGlu4-targeted HTS campaigns or validating recombinant mGlu4 cell lines for functional GPCR assays.

Human-Relevant In Vitro Pharmacology Using Human Liver Microsome-Compatible Systems

VU 0364439 exhibits substantially greater metabolic stability in human liver microsomes (63% remaining) compared to rat liver microsomes (2% remaining) [1]. This species-specific stability profile positions the compound for in vitro studies utilizing human-derived enzyme systems, including human hepatocyte assays, human liver microsome metabolic profiling, and human cell-based models of mGlu4 function. Procurement for rodent in vivo studies is explicitly contraindicated due to rapid clearance in rat microsomes and documented unfavorable in vivo pharmacokinetic properties . Researchers should procure this compound only when experimental designs are confined to human-relevant in vitro platforms.

Structure-Activity Relationship (SAR) Reference for 4-(Phenylsulfamoyl)phenylacetamide mGlu4 PAM Optimization

As the most potent congener identified from the 4-(phenylsulfamoyl)phenylacetamide chemotype series reported by Engers et al. (2010), VU 0364439 serves as the potency benchmark for medicinal chemistry efforts aimed at improving mGlu4 PAM properties within this scaffold [1]. The compound's EC50 of 19.8 nM provides a quantitative reference against which newly synthesized analogs can be compared to assess potency gains or losses. Additionally, the documented maximal response of 102.3% relative to (−)-PHCCC provides a secondary efficacy metric for evaluating whether new analogs maintain full potentiation capacity [1]. This scenario applies to academic and industrial medicinal chemistry programs seeking to build upon validated mGlu4 PAM chemotypes.

Parkinson's Disease Target Validation in In Vitro Models

mGlu4 receptor activation has been implicated as a therapeutic strategy for Parkinson's disease based on preclinical models demonstrating antiparkinsonian effects [1]. VU 0364439 is positioned as an in vitro tool compound for target validation studies examining mGlu4-mediated signaling pathways relevant to Parkinson's disease pathophysiology. The compound's designation as a candidate for Parkinson's disease, anxiety, and pain research stems from its potent mGlu4 PAM activity . Procurement should be limited to in vitro experimental systems (e.g., primary neuronal cultures, brain slice electrophysiology, recombinant cell-based signaling assays) due to the documented in vivo PK limitations that preclude whole-animal studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for VU 0364439

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.